5-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorinated benzamide with a thiadiazole ring and a pyrrolidinone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can introduce various functional groups into the benzamide moiety.
Scientific Research Applications
5-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used as a tool compound to study the effects of thiadiazole and pyrrolidinone derivatives on biological systems.
Materials Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Chemical Research: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and pyrrolidinone derivatives, such as:
- 5-chloro-3-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine
- N-(5-chloro-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
Uniqueness
What sets 5-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide apart is its combination of functional groups and structural motifs, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H21ClN4O3S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-chloro-N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H21ClN4O3S/c1-12-4-6-16(8-13(12)2)27-11-14(9-19(27)28)21-25-26-22(31-21)24-20(29)17-10-15(23)5-7-18(17)30-3/h4-8,10,14H,9,11H2,1-3H3,(H,24,26,29) |
InChI Key |
KQZNAOISTDPMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
Origin of Product |
United States |
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